molecular formula C7H16ClNO2 B1592401 5-(Dimethylamino)pentanoic acid hydrochloride CAS No. 25726-28-7

5-(Dimethylamino)pentanoic acid hydrochloride

Cat. No. B1592401
CAS RN: 25726-28-7
M. Wt: 181.66 g/mol
InChI Key: HOHQBFGGPNOAFB-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentanoic acid hydrochloride is a chemical compound with the CAS Number: 25726-28-7 . It has a molecular weight of 181.66 and a linear formula of C7H16ClNO2 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-(Dimethylamino)pentanoic acid hydrochloride is 1S/C7H15NO2.ClH/c1-8(2)6-4-3-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

5-(Dimethylamino)pentanoic acid hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere . The molecular weight of the compound is 181.66 .

Scientific Research Applications

1. Inhibition of Nitric Oxide Synthases

5-(Dimethylamino)pentanoic acid hydrochloride derivatives have been explored for their potential to inhibit nitric oxide synthases (NOS). Studies have indicated that specific derivatives can act as potent inhibitors of rat iNOS, rat nNOS, and human-derived cNOS. This finding is significant because NOS play a crucial role in various physiological and pathological processes, including immune response, vascular tone regulation, and neurotransmission (Ulhaq et al., 1998).

2. Antitumor and Antimicrobial Properties

Derivatives of 5-(Dimethylamino)pentanoic acid hydrochloride have been synthesized and shown to possess antitumor and antimicrobial activities. These compounds, such as 5-(Dimethylaminomethyl)cyclopentanone-2-acetic acid hydrochloride, have demonstrated effectiveness against certain tumors and microbial strains, highlighting their potential in cancer therapy and infection control (Umezawa & Kinoshita, 1960).

3. Photodynamic Therapy Applications

The compound has been used in photodynamic therapy for treating conditions like urethral condyloma acuminatum. This therapy approach involves using a photosensitizing agent in combination with light to selectively destroy pathological cells, offering an alternative treatment for certain diseases (Hu Xi-ju, 2013).

4. Synthesis of Radiopaque Compounds

5-(Dimethylamino)pentanoic acid hydrochloride derivatives have been utilizedin the synthesis of radiopaque compounds, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid. These compounds, with high iodine content, exhibit substantial radiopacity, making them potentially useful for X-ray imaging applications in clinical settings. Their non-cytotoxic nature at certain concentrations further enhances their suitability for medical imaging purposes (Gopan et al., 2021).

5. Cytotoxic Agents in Cancer Treatment

Certain derivatives of 5-(Dimethylamino)pentanoic acid hydrochloride, such as 2-(1-Cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides, have shown cytotoxic activity against human cancer cell lines. These findings suggest their potential use as moderate cytotoxic agents in cancer treatment, highlighting the compound's versatility in medicinal chemistry (Chen et al., 1994).

Safety and Hazards

The safety information for 5-(Dimethylamino)pentanoic acid hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5-(dimethylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2)6-4-3-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQBFGGPNOAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628601
Record name 5-(Dimethylamino)pentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25726-28-7
Record name 5-(Dimethylamino)pentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)pentanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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